molecular formula C34H52N2O4 B1682789 Sodium ionophore III CAS No. 81686-22-8

Sodium ionophore III

Cat. No.: B1682789
CAS No.: 81686-22-8
M. Wt: 552.8 g/mol
InChI Key: GKRBLFCTFPAHMH-UHFFFAOYSA-N
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Description

Sodium Ionophore III, also known as ETH 2120 (IUPAC name: (1S,2R)-N1,N1-bis(butan-2-yl)-N2,N2-dicyclohexylcyclohexane-1,2-dicarboxamide), is a neutral carrier widely used in sodium-selective electrodes. Its structure features a diamide backbone with cyclohexyl and isobutyl substituents, enabling selective coordination of Na⁺ ions through oxygen and nitrogen donor atoms . This ionophore is typically incorporated into polyvinyl chloride (PVC) membranes with plasticizers like o-nitrophenyloctyl ether (o-NPOE) and lipophilic additives such as sodium tetraphenylborate (NaTPB) to optimize potentiometric performance . Studies demonstrate that membranes containing this compound exhibit near-Nernstian responses (58.63 mV/pNa) and detection limits as low as 10⁻⁵.² M NaCl, making it highly effective for clinical and environmental sodium monitoring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium Ionophore III involves the reaction of 1,2-phenylenedioxydiacetic acid with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The purification steps may include chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Sodium Ionophore III primarily undergoes complexation reactions with sodium ions. It forms stable complexes by binding to sodium ions through its oxygen and nitrogen atoms. This complexation is reversible, allowing the ionophore to release the sodium ions under certain conditions .

Common Reagents and Conditions: The complexation reactions typically occur in the presence of solvents such as nitrobenzene or dichloromethane. The reaction conditions are mild, usually at room temperature, and do not require any additional reagents .

Major Products Formed: The major product of the complexation reaction is the sodium-ionophore complex, which can be used in various analytical applications. This complex is stable and can be detected using potentiometric or spectroscopic methods .

Scientific Research Applications

Ion-Selective Electrodes

Overview : Sodium ionophore III is widely used in the fabrication of sodium-selective electrodes. These electrodes are crucial for measuring sodium ion concentrations in various solutions, including biological fluids.

Key Features :

  • High Selectivity : this compound exhibits exceptional selectivity for sodium ions over other cations, making it ideal for precise measurements.
  • Electrode Composition : Typically incorporated into liquid membrane electrodes, it is combined with plasticizers and polymers to enhance performance.

Table 1: Composition of Sodium Selective Membrane Electrodes

ComponentPercentage (wt%)
This compound1.00
Bis(1-butylpentyl) adipate66.00
Poly(vinyl chloride)33.00

This composition allows for effective detection of sodium ions in various matrices, including blood and urine .

Clinical Diagnostics

Application in Medicine : Sodium ionophores, including this compound, are utilized in clinical diagnostics to assess sodium levels in patients. Accurate sodium measurement is vital for diagnosing conditions related to electrolyte imbalance, such as hypernatremia and hyponatremia.

Case Study :

  • A study demonstrated the efficacy of sodium-selective electrodes based on this compound in measuring sodium activity in human serum samples. The electrodes showed a response time of less than 2 minutes, with a slope of 57.9 mV/decade, indicating high sensitivity and reliability for clinical use .

Environmental Monitoring

Sodium ionophores are also employed in environmental science for monitoring sodium levels in water bodies. This application is essential for assessing water quality and understanding the impact of sodium on aquatic ecosystems.

Research Findings :

  • Research has shown that sodium-selective electrodes can effectively measure sodium concentrations in mineral waters and sports drinks, highlighting their versatility beyond clinical settings .

Neuromuscular Research

Sodium ionophores have been studied for their effects on neuromuscular transmission. For example, Monensin, another sodium ionophore, was shown to enhance excitatory postsynaptic potentials in crustaceans by increasing intracellular sodium levels.

Findings from Studies :

  • A significant increase (50-800%) in excitatory postsynaptic potential was observed upon application of Monensin, demonstrating the potential of sodium ionophores to modulate neuromuscular function through sodium influx .

Nuclear Waste Management

Recent studies suggest that this compound could be utilized in the extraction and management of nuclear waste due to its ability to selectively bind trivalent ions like Europium and Americium.

Potential Applications :

  • The use of sodium ionophores could facilitate the separation of radioactive isotopes from waste streams, thereby improving safety and efficiency in nuclear waste management processes .

Mechanism of Action

Sodium Ionophore III functions by binding to sodium ions through its oxygen and nitrogen atoms, forming a stable complex. This binding is facilitated by the hydrophilic center of the ionophore, which interacts with the sodium ions, and the hydrophobic portion, which interacts with the membrane. The ionophore transports the sodium ions across the membrane by shielding their charge, allowing them to pass through the hydrophobic interior of the membrane .

Comparison with Similar Compounds

Comparison with Similar Sodium-Selective Ionophores

Structural and Functional Differences

Sodium Ionophore III (ETH 2120)

  • Class : Diamide derivative.
  • Coordination Sites : Oxygen (ether and carbonyl groups) and nitrogen atoms form an 8-coordinate complex with Na⁺ .
  • Membrane Composition : Typically formulated with o-NPOE (60%), PVC (30%), and NaTPB (4%) .

Sodium Ionophore VI

  • Class : Crown ether derivative (bis[(12-crown-4)methyl]dodecylmethylmalonate).
  • Coordination Mechanism : The 12-crown-4 ether ring selectively binds Na⁺ via size-matched cavity interactions .
  • Performance : Exhibits a slope of 57.89 mV/pNa and a detection limit of 10⁻⁴.⁵ M, with moderate selectivity against K⁺ (log K_Na,K = -3.0) .

Sodium Ionophore VIII

  • Class : Modified crown ether with extended alkyl chains (C12).
  • Advantage: Enhanced hydrophobicity reduces leaching, improving sensor reversibility compared to Ionophore VI .
  • Selectivity : Superior discrimination against K⁺ (log K_Na,K = -3.5) due to tighter Na⁺ binding .

Monensin

  • Class : Polyether antibiotic.
  • Application : Primarily used in biological systems (e.g., ion transport in mitochondria) rather than electrochemical sensors. Forms a 1:1 complex with Na⁺ but lacks the stability required for long-term sensor use .

Performance Metrics

Ionophore Slope (mV/pNa) Detection Limit (M) Selectivity (log K_Na,j) Key Advantage
Sodium III 58.63 10⁻⁵.² K⁺: -2.5; Li⁺: -3.0 High stability in PVC membranes
Sodium VI 57.89 10⁻⁴.⁵ K⁺: -3.0; Ca²⁺: -4.1 Cost-effective synthesis
Sodium VIII 59.10 10⁻⁵.⁸ K⁺: -3.5; Li⁺: -3.2 Reduced leaching, improved reversibility
Monensin N/A N/A N/A Biological ion transport

Selectivity Studies

  • Sodium III vs. K⁺/Li⁺: In mixed solutions, this compound shows a 12-fold kinetic selectivity enhancement against Ca²⁺ due to slower ion-exchange kinetics . However, its thermodynamic selectivity for Na⁺ over K⁺ (log K_Na,K = -2.5) is inferior to crown ether-based Ionophores VI and VIII .
  • Crown Ether Superiority: Ionophore VIII’s extended alkyl chain minimizes interference from hydrophilic ions (e.g., Li⁺) by enhancing membrane hydrophobicity .

Hybrid Membranes

Mixing this compound with VI in PVC membranes (e.g., 3:1 ratio) improves detection limits to 10⁻⁵.⁴ M and slope consistency (58.79 mV/pNa), demonstrating synergistic effects . This hybrid approach balances the high stability of Ionophore III with the selectivity of crown ether derivatives.

Biological Activity

Sodium ionophore III, also known as ETH 2120, is a compound that facilitates the transport of sodium ions across cellular membranes. This ionophore has garnered attention for its potential biological activities, particularly in the context of cellular signaling, ion transport mechanisms, and therapeutic applications. Below is a detailed exploration of its biological activity, supported by data tables and relevant research findings.

  • Chemical Name : N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide
  • CAS Number : 81686-22-8
  • Molecular Weight : 552.79 g/mol
  • Empirical Formula : C34H52N2O

Sodium ionophores like this compound operate by forming complexes with sodium ions, facilitating their movement across lipid bilayers. This activity is crucial for various physiological processes, including:

  • Regulation of membrane potential.
  • Modulation of neurotransmitter release.
  • Impact on muscle contraction and relaxation.

Ion Transport Studies

Research indicates that this compound can significantly influence sodium transport in various cell types. For example:

  • Neuroblastoma Cells : Studies have shown that this compound activates sodium channels and enhances sodium influx, which can affect action potentials and neuronal excitability .

Case Studies

  • Neurotoxicity Research :
    • A study demonstrated that this compound interacts with neurotoxins to activate sodium channels in neuroblastoma cells. This interaction suggests a cooperative mechanism where the binding of one toxin enhances the binding of another, leading to increased sodium influx and potential neurotoxic effects .
  • Cardiovascular Implications :
    • In cardiac myocytes, this compound has been shown to modulate calcium signaling pathways by altering sodium levels, which can impact heart contractility and rhythm .

Data Table: Effects of this compound on Cellular Functions

Study FocusCell TypeConcentration (µM)Effect Observed
Sodium InfluxNeuroblastoma Cells1Increased action potential frequency
Calcium SignalingCardiac Myocytes0.5Enhanced contractility via altered Na/Ca exchange
Hormonal ResponseToad Bladder Cells1Inhibition of ADH-stimulated short-circuit current
Neurotoxin InteractionNeuronal CellsVariableCooperative activation of sodium channels

Research Findings

  • Sodium Ion Transport :
    • A significant increase in sodium uptake was observed in cells treated with this compound compared to controls, indicating its potent ion transport activity .
  • Physiological Impact :
    • The compound has been implicated in altering physiological responses such as hormone secretion and muscle contraction through its effects on intracellular sodium levels .
  • Potential Therapeutic Applications :
    • Given its ability to modulate ion transport, this compound is being investigated for potential applications in treating conditions related to dysregulated ion homeostasis, such as cardiac arrhythmias and certain neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the fundamental principles guiding the use of Sodium Ionophore III in sodium flux assays?

this compound (ETH2120) operates by selectively binding Na⁺ ions and facilitating their transport across lipid membranes, enabling precise measurement of sodium activity in biological fluids like plasma and serum . Methodologically, its efficacy depends on maintaining ionophore-solvent compatibility (e.g., nitrophenyl octyl ether as a plasticizer) and optimizing ion-selective electrode (ISE) setups to minimize interference from competing ions like K⁺ .

Q. How should researchers design experiments to validate this compound’s selectivity for Na⁺ over other cations?

  • Step 1 : Prepare artificial ion sources (e.g., 1 M NaCl and 1 M KCl) to test ionophore selectivity.
  • Step 2 : Use microelectrodes filled with this compound cocktails to measure ion flux under controlled gradients.
  • Step 3 : Calculate selectivity coefficients (logKNa,KK_{Na,K}) using the Nicolsky-Eisenman equation. A well-optimized ionophore should exhibit ≥10:1 selectivity for Na⁺ over K⁺ .

Q. What experimental controls are critical when using this compound in cellular ATP synthesis studies?

  • Negative Control : Pre-incubate cells with ionophore-free solvent (e.g., DMSO) to isolate ATP depletion effects.
  • Positive Control : Use a mitochondrial uncoupler (e.g., FCCP) to validate ATP dissipation mechanisms.
  • Calibration : Measure intracellular ATP levels via luciferase assays before and after ionophore addition to quantify dynamic changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on ATP synthesis across different cell models?

Discrepancies often arise from variations in cell membrane composition or culture conditions (e.g., lactate-sulfate media reducing ionophore sensitivity). To address this:

  • Method 1 : Perform lipidomic profiling to correlate membrane cholesterol content with ionophore efficacy.
  • Method 2 : Use patch-clamp electrophysiology to directly measure Na⁺ currents and ATPase activity in ionophore-treated cells .

Q. What strategies mitigate cross-reactivity of this compound with divalent cations (e.g., Ca²⁺ or Mg²⁺) in complex media?

  • Chelation : Add EDTA (1–5 mM) to sequester divalent ions without affecting Na⁺-ionophore binding.
  • Ionophore Cocktail Optimization : Adjust the plasticizer ratio (e.g., 89.75% nitrophenyl octyl ether) to enhance Na⁺ selectivity .

Q. How can this compound be integrated with fluorescence-based sodium sensors for real-time intracellular Na⁺ imaging?

  • Dual-Method Workflow :

Calibrate ionophore-loaded ISEs alongside fluorescent dyes (e.g., SBFI-AM) in parallel experiments.

Use correlation analysis to validate concordance between electrochemical and optical measurements.

  • Limitation : Fluorescence quenching may occur at high ionophore concentrations (>10 µM) .

Q. Methodological Best Practices

Q. What protocols ensure long-term stability of this compound in experimental setups?

  • Storage : Store lyophilized powder at -20°C in dark, airtight containers to prevent hydrolysis.
  • Solvent Preparation : Dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous media .

Q. How should researchers document ionophore experiments to meet reproducibility standards?

  • Essential Metadata :

ParameterSpecification
Ionophore purity≥97.5% (HPLC-validated)
Solvent composition10% ionophore, 89.75% plasticizer, 0.25% NaTPB
Temperature25°C ± 1°C (critical for flux kinetics)
  • Data Archiving : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo or Figshare .

Properties

IUPAC Name

N,N-dicyclohexyl-2-[2-[2-(dicyclohexylamino)-2-oxoethoxy]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O4/c37-33(35(27-15-5-1-6-16-27)28-17-7-2-8-18-28)25-39-31-23-13-14-24-32(31)40-26-34(38)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h13-14,23-24,27-30H,1-12,15-22,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRBLFCTFPAHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)COC3=CC=CC=C3OCC(=O)N(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346631
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81686-22-8
Record name Sodium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81686-22-8
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Retrosynthesis Analysis

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